Product packaging for Quinoline-4,7-dicarboxylic acid(Cat. No.:CAS No. 89118-76-3)

Quinoline-4,7-dicarboxylic acid

Cat. No.: B11889038
CAS No.: 89118-76-3
M. Wt: 217.18 g/mol
InChI Key: ZTGFXCFSVVYDEX-UHFFFAOYSA-N
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Description

Quinoline-4,7-dicarboxylic acid is a high-value chemical building block in synthetic and medicinal chemistry. Its structure, featuring two carboxylic acid functional groups at the 4 and 7 positions of the quinoline core, makes it a versatile precursor for the development of more complex molecules. The quinoline scaffold is of significant research interest due to its presence in compounds with a broad spectrum of biological activities . This diacid is particularly useful for constructing novel heterocyclic compounds. Synthetic routes like the Pfitzinger reaction are well-established for synthesizing quinoline-4-carboxylic acids , and this compound can serve as a starting material for further functionalization. Researchers utilize this scaffold in various applications, including the design and synthesis of potential inhibitors for enzymes like dihydroorotate dehydrogenase (DHODH) . This compound is provided for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate safety precautions, as its hazards are not fully established.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H7NO4 B11889038 Quinoline-4,7-dicarboxylic acid CAS No. 89118-76-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89118-76-3

Molecular Formula

C11H7NO4

Molecular Weight

217.18 g/mol

IUPAC Name

quinoline-4,7-dicarboxylic acid

InChI

InChI=1S/C11H7NO4/c13-10(14)6-1-2-7-8(11(15)16)3-4-12-9(7)5-6/h1-5H,(H,13,14)(H,15,16)

InChI Key

ZTGFXCFSVVYDEX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1C(=O)O)C(=O)O

Origin of Product

United States

Ii. Synthetic Methodologies for Quinoline 4,7 Dicarboxylic Acid and Its Derivatives

Established Synthetic Pathways for Quinoline (B57606) Carboxylic Acids

Several classical reactions provide reliable access to quinoline carboxylic acids. These methods typically involve the condensation and cyclization of aniline (B41778) derivatives with various carbonyl-containing compounds.

The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a fundamental method for synthesizing quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net The reaction involves the condensation of isatin (B1672199) (or its derivatives) with a carbonyl compound containing an α-methylene group under basic conditions. wikipedia.orgresearchgate.net

The mechanism begins with the hydrolysis of the amide bond in isatin by a base, such as potassium hydroxide, to form an intermediate keto-acid. wikipedia.org This intermediate then reacts with a ketone or aldehyde to form an imine, which subsequently rearranges to an enamine. wikipedia.org This enamine undergoes cyclization and dehydration to yield the final substituted quinoline-4-carboxylic acid. wikipedia.org The versatility of the Pfitzinger reaction allows for the introduction of various substituents at the 2 and 3-positions of the quinoline ring by choosing the appropriate carbonyl compound. researchgate.net Modifications to the reaction, including the use of enaminones instead of simple ketones, have been developed to improve yields and expand the substrate scope. researchgate.net

The Doebner reaction provides an alternative route to quinoline-4-carboxylic acids. This three-component reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid. wikipedia.org The reaction mechanism is thought to proceed either through an initial aldol (B89426) condensation between the aldehyde and pyruvic acid, followed by a Michael addition of the aniline, or via the formation of a Schiff base between the aniline and aldehyde, which then reacts with pyruvic acid. wikipedia.org In either pathway, subsequent cyclization and dehydration lead to the formation of the quinoline-4-carboxylic acid. wikipedia.org

A significant challenge with the conventional Doebner reaction can be low yields, particularly when using anilines with electron-withdrawing groups. nih.gov To address this, extended variants such as the Doebner hydrogen-transfer reaction have been developed. These modifications often employ different catalysts or reaction conditions to improve efficiency and broaden the applicability to a wider range of substituted anilines. nih.gov

Beyond the Pfitzinger and Doebner reactions, several other cyclization strategies are pivotal in quinoline synthesis.

Friedländer Synthesis: This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically catalyzed by acid or base. The reaction proceeds through an aldol-type condensation followed by cyclodehydration to form the quinoline ring.

Gould-Jacobs Reaction: This pathway is particularly useful for preparing 4-hydroxyquinoline (B1666331) derivatives, which can be precursors to other quinolines. It begins with the condensation of an aniline with an alkoxymethylenemalonate ester. wikipedia.org The resulting intermediate undergoes thermal cyclization to form a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.org Subsequent saponification of the ester to a carboxylic acid, followed by decarboxylation, yields a 4-hydroxyquinoline. wikipedia.org This method was notably used in an early synthesis of 4,7-dichloroquinoline, a key intermediate for antimalarial drugs. wikipedia.orgorgsyn.org

Combes Quinoline Synthesis: The Combes reaction utilizes the acid-catalyzed condensation of an aniline with a β-diketone. wikipedia.orgquimicaorganica.org The initial reaction forms an enamine intermediate (a Schiff base), which then undergoes intramolecular electrophilic cyclization onto the aniline ring, followed by dehydration to yield a 2,4-disubstituted quinoline. wikipedia.orgyoutube.com

Riehm Synthesis: In the Riehm synthesis, an arylamine is heated with a ketone in the presence of the arylamine's hydrochloride salt. The reaction can also be promoted by adding Lewis acids like aluminum chloride. This method, requiring prolonged heating, results in the formation of substituted quinolines. nih.govwikipedia.org

Table 1: Overview of Established Quinoline Synthesis Pathways

Reaction Name Key Reactants Primary Product Type
Pfitzinger Reaction Isatin derivative + Carbonyl compound Substituted quinoline-4-carboxylic acid
Doebner Reaction Aniline + Aldehyde + Pyruvic acid Substituted quinoline-4-carboxylic acid
Friedländer Synthesis 2-Aminoaryl aldehyde/ketone + Compound with α-methylene group Substituted quinoline
Gould-Jacobs Reaction Aniline + Alkoxymethylenemalonate ester 4-Hydroxyquinoline-3-carboxylic acid derivative
Combes Synthesis Aniline + β-Diketone 2,4-Disubstituted quinoline
Riehm Synthesis Arylamine hydrochloride + Ketone Substituted quinoline

Targeted Synthesis Approaches for Quinoline-4,7-dicarboxylic acid

While direct, single-step syntheses of this compound are not prominently reported, a logical and feasible pathway can be constructed from established reactions. A highly plausible approach involves a two-step sequence: first, the synthesis of a precursor molecule, 4,7-dimethylquinoline (B3351950), followed by the oxidation of the two methyl groups to carboxylic acids.

Step 1: Synthesis of 4,7-Dimethylquinoline 4,7-Dimethylquinoline can be synthesized using classic quinoline-forming reactions with the appropriately substituted aniline. For instance, the Combes reaction using m-toluidine (B57737) (3-methylaniline) and acetylacetone (B45752) (a β-diketone) under acidic conditions would be expected to yield the desired 2,4,7-trimethylquinoline. A more direct route to 4,7-dimethylquinoline is the Skraup reaction, which involves the condensation of m-toluidine with an α,β-unsaturated carbonyl compound like crotonaldehyde, generated in situ from glycerol. ontosight.ai

Step 2: Oxidation to this compound The conversion of the methyl groups at the 4 and 7 positions of the quinoline ring to carboxylic acids is a standard transformation. This oxidation can be achieved using strong oxidizing agents. A common and effective reagent for this purpose is potassium permanganate (B83412) (KMnO₄) in a basic aqueous solution. The reaction mixture is typically heated to drive the oxidation to completion. Upon acidification of the reaction mixture, the dicarboxylate salt precipitates as the desired this compound.

Derivatization Strategies for this compound

The two carboxylic acid functional groups on this compound are prime sites for chemical modification, allowing for the synthesis of a wide range of derivatives such as esters and amides. These derivatives are often synthesized to modulate the compound's physical properties or to prepare it for further coupling reactions.

Esterification: The conversion of the carboxylic acid groups to esters can be accomplished through several standard methods. One common approach is Fischer esterification, which involves reacting the dicarboxylic acid with an excess of the desired alcohol in the presence of a strong acid catalyst, such as sulfuric acid, and heat. researchgate.net Alternatively, a milder method involves reacting the dicarboxylic acid with an alkyl halide, like methyl iodide, in the presence of a base such as cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF). nih.gov This method proceeds via the formation of the carboxylate salt, which then acts as a nucleophile to displace the halide.

Amidation: The formation of amides from this compound requires the activation of the carboxylic acid groups to make them more susceptible to nucleophilic attack by an amine. A common method involves converting the dicarboxylic acid to the corresponding diacyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. ijsr.net The highly reactive diacyl chloride is then treated with the desired primary or secondary amine to form the diamide (B1670390) derivative. One-pot procedures that utilize coupling agents (e.g., DCC, EDC) are also frequently employed to facilitate amide bond formation directly from the carboxylic acid and amine, avoiding the isolation of the acyl chloride intermediate.

Regioselective Substitution and Functionalization Reactions

The precise control of substituent placement on the quinoline ring is paramount for tuning the pharmacological profile of its derivatives. rsc.org Regioselective reactions allow for the specific modification of certain positions, such as the C4 and C7 positions, which are critical for the dicarboxylic acid structure.

Recent research has highlighted the importance of C-H bond functionalization as a transformative strategy in modern synthetic chemistry for quinoline derivatives. rsc.orgrsc.org By carefully selecting catalysts, reaction conditions, and directing groups, chemists have developed novel pathways for the efficient synthesis of functionalized quinolines. rsc.orgrsc.org This approach not only expands the chemical space but also enhances the pharmacological properties of the resulting compounds. rsc.org

One notable strategy involves the Pfitzinger condensation reaction, which has been utilized to generate 2,4-disubstituted quinoline analogues. nih.gov To overcome the limitations of using only commercially available acetophenones, synthetic routes have been developed that introduce diversity through Suzuki coupling reactions on suitable precursors. nih.gov This allows for the introduction of a wider range of substituents at specific positions.

For instance, the synthesis of 4,7-dichloroquinoline, a key intermediate, can be achieved through a multi-step process starting from m-chloroaniline and ethyl ethoxymethylenemalonate. orgsyn.org The subsequent cyclization, saponification, and chlorination steps ultimately yield the desired product. orgsyn.org Another method involves the hydrolysis of 4-hydroxyl-7-chlorine-quinoline-3-carboxylic acid ethyl ester, followed by decarboxylation and chlorination to produce 4,7-dichloroquinoline. google.com

Furthermore, regioselective C4-ethoxylation of 2,4-dichloroquinoline (B42001) has been achieved using sodium ethoxide with 18-crown-6 (B118740) ether as an additive in dimethylformamide, providing a key intermediate for further functionalization. nih.gov The functionalization of the quinoline ring at the C8 position has also been explored using metal-free, Brønsted acid-catalyzed Friedel–Crafts reactions and cobalt-catalyzed olefination of quinoline-N-oxides. rsc.org

The table below summarizes various regioselective functionalization reactions for synthesizing quinoline derivatives.

Reaction TypeReagents and ConditionsKey Features
Pfitzinger Condensation & Suzuki CouplingIsatin derivatives, 4'-substituted acetophenones; Pd(PPh3)4, K2HPO4Allows for diverse substitutions at C2 and C4 positions. nih.gov
Multi-step Synthesis of 4,7-dichloroquinolinem-chloroaniline, ethyl ethoxymethylenemalonate, Dowtherm A, POCl3Stepwise construction of the substituted quinoline core. orgsyn.org
C4-Ethoxylation2,4-dichloroquinoline, sodium ethoxide, 18-crown-6, DMFSelective functionalization at the C4 position. nih.gov
C8-FunctionalizationQuinoline-N-oxide, ynamides, Brønsted acidMetal-free approach for C8 modification. rsc.org

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of quinoline derivatives to minimize environmental impact and improve efficiency. researchgate.netresearchgate.netnih.gov These approaches focus on the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions. nih.gov

Conducting reactions in water or without a solvent offers significant environmental benefits. The use of water as a solvent in the synthesis of quinoline derivatives has been explored, with some methods employing catalysts like sulfamic acid or ytterbium perfluorooctanoate to facilitate the reaction. nih.govresearchgate.net For example, a one-pot, three-component reaction of anilines, aldehydes, and pyruvic acid in water using a catalytic amount of Ytterbium perfluorooctanoate has been shown to produce quinoline-4-carboxylic acids in good yields. researchgate.net

Solvent-free approaches have also been developed. For instance, the synthesis of quinoline-4-carboxylic acid derivatives has been achieved by reacting anilines, benzaldehydes, and pyruvic acid in the presence of a novel catalyst without any solvent, resulting in good yields and short reaction times. researchgate.net Another example is the solvent-free synthesis of 2-(2'-pyridinyl/pyrazinyl)quinoline-4-carboxylic acids from isatin derivatives.

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. researchgate.netumich.edu This technology has been successfully applied to the synthesis of a variety of quinoline derivatives. acs.orgnih.govnih.gov

A notable example is the microwave-assisted, one-pot, three-component synthesis of quinoline-4-carboxylic acid derivatives using p-toluenesulfonic acid as a catalyst. researchgate.net This method offers several advantages, including high yields, a simple work-up process, and the avoidance of hazardous organic solvents. researchgate.net Similarly, the synthesis of 2-styrylquinoline-4-carboxylic acids has been achieved via a Knoevenagel reaction under microwave irradiation with trifluoroacetic acid as a catalyst. nih.gov The development of a microwave-assisted protocol for the synthesis of 4-phenoxyquinoline derivatives using an ionic liquid as a green solvent further highlights the utility of this approach. nih.gov

The table below provides examples of microwave-assisted synthesis of quinoline derivatives.

ReactantsCatalyst/SolventProductReaction TimeYield
Aromatic benzaldehyde, substituted aniline, pyruvic acidp-Toluenesulfonic acidQuinoline-4-carboxylic acid derivativesShortHigh researchgate.net
Quinaldic acid, arylbenzaldehydesTrifluoroacetic acid2-Styrylquinoline-4-carboxylic acidsShortGood nih.gov
4,7-dichloroquinoline, phenols[bmim][PF6] (ionic liquid)4-Phenoxyquinoline derivatives10 min72-82% nih.gov
Formyl-quinoline derivatives, primary heterocyclic amines, cyclic 1,3-diketonesDMFDihydropyridopyrimidines and dihydropyrazolopyridines8-20 minNot specified acs.org

The use of non-toxic, inexpensive, and recyclable catalysts is a cornerstone of green chemistry. researchgate.net In the context of quinoline synthesis, several environmentally benign catalytic systems have been investigated.

Iron catalysts, such as FeCl3·6H2O, have been shown to be effective for the one-pot synthesis of quinoline derivatives from 2-aminoarylketones and active methylene (B1212753) compounds in water. researchgate.net This method is advantageous due to its mild reaction conditions, high yields, and the potential for catalyst reuse. researchgate.net Iron has also been used to catalyze the dehydrogenative [4+2] cycloaddition of anilines and quinazolinones to produce quinoline-spiroquinazolinones. nih.gov

Organocatalysts, like p-toluenesulfonic acid, have been employed in the green synthesis of quinoline-4-carboxylic acid derivatives under microwave irradiation, avoiding the need for metal catalysts. researchgate.net A modified Doebner hydrogen transfer reaction using p-TSA in a water and ethylene (B1197577) glycol solvent system has also been developed for the synthesis of 4-quinoline carboxylic acid. researchgate.net

Furthermore, the use of sulfamic acid as an efficient and recyclable solid acid catalyst for the synthesis of quinoline-4-carboxylic acid derivatives in water has been reported. nih.gov These examples demonstrate a clear trend towards the adoption of greener catalytic systems in the synthesis of this important class of heterocyclic compounds.

Iii. Spectroscopic Characterization and Structural Elucidation of Quinoline 4,7 Dicarboxylic Acid

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For Quinoline-4,7-dicarboxylic acid, ¹H and ¹³C NMR, along with two-dimensional techniques, offer a complete picture of its structure.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons on the quinoline (B57606) core. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the two carboxylic acid groups and the nitrogen atom within the heterocyclic ring. Protons on the pyridine (B92270) ring (positions 2 and 3) and the benzene (B151609) ring (positions 5, 6, and 8) will resonate at different frequencies. The acidic protons of the two carboxyl groups will typically appear as broad singlets at a significantly downfield chemical shift, often above 10 ppm, and their exact position can be concentration and solvent dependent.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum will show signals for the two carboxylic acid carbons, which are characteristically found in the 160-180 ppm range. The nine carbons of the quinoline ring will also display distinct signals, with their chemical shifts influenced by their position relative to the nitrogen atom and the carboxyl substituents. Carbons directly attached to the electron-withdrawing carboxylic acid groups (C-4 and C-7) will be shifted downfield. Theoretical calculations and comparison with similar quinoline derivatives are often employed to aid in the precise assignment of each carbon signal tsijournals.com.

¹H NMR Chemical Shift Assignments for this compound

ProtonExpected Chemical Shift (ppm)Multiplicity
H-2~8.5 - 9.0Doublet
H-3~7.8 - 8.2Doublet
H-5~8.0 - 8.4Doublet
H-6~7.6 - 8.0Doublet of doublets
H-8~8.2 - 8.6Doublet
COOH>10Broad Singlet

¹³C NMR Chemical Shift Assignments for this compound

CarbonExpected Chemical Shift (ppm)
C-2~150 - 155
C-3~120 - 125
C-4~140 - 145
C-4a~135 - 140
C-5~125 - 130
C-6~128 - 133
C-7~138 - 143
C-8~123 - 128
C-8a~145 - 150
C=O (at C-4)~165 - 175
C=O (at C-7)~165 - 175

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings within the molecule. For this compound, COSY would show correlations between adjacent protons on the quinoline rings, such as between H-2 and H-3, and between H-5, H-6, and H-8, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms. This technique is crucial for assigning the carbon signals based on the already assigned proton signals. For instance, the signal for C-2 would be correlated with the signal for H-2.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (like C-4, C-7, C-4a, and C-8a) and for confirming the placement of the carboxylic acid groups by showing correlations from protons on the ring to the carboxylic carbons.

TOCSY (Total Correlation Spectroscopy) : TOCSY can establish the correlation of all protons within a spin system. In the case of this compound, it would help to identify all the protons belonging to the quinoline ring system.

The use of these 2D NMR techniques provides a robust and detailed structural elucidation of the molecule mdpi.com.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR and Raman spectra of this compound are expected to show characteristic bands for the carboxylic acid and the quinoline ring system.

Carboxylic Acid Group : A very broad O-H stretching band is expected in the IR spectrum, typically in the region of 2500-3300 cm⁻¹. The C=O stretching vibration will appear as a strong, sharp band around 1700 cm⁻¹. The C-O stretching and O-H bending vibrations will also be present in the fingerprint region (below 1500 cm⁻¹).

Quinoline Ring : The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring will produce a series of bands in the 1400-1600 cm⁻¹ region. The C-H in-plane and out-of-plane bending vibrations will be observed in the fingerprint region.

Computational methods, such as Density Functional Theory (DFT), are often used to calculate the theoretical vibrational frequencies, which can then be compared with the experimental data to make precise band assignments iosrjournals.orgnih.gov.

Characteristic IR and Raman Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity (IR)Intensity (Raman)
Carboxylic AcidO-H stretch2500-3300Strong, BroadWeak
Aromatic C-HC-H stretch3000-3100MediumStrong
Carboxylic AcidC=O stretch1680-1720StrongMedium
Quinoline RingC=C, C=N stretch1400-1600Medium-StrongStrong
Carboxylic AcidC-O stretch1210-1320StrongWeak
Carboxylic AcidO-H bend920-950Medium, BroadWeak

The presence of two carboxylic acid groups in this compound makes it highly likely to form extensive intermolecular hydrogen bonding networks in the solid state. These hydrogen bonds, primarily between the carboxylic acid groups of adjacent molecules, can significantly influence the position and shape of the O-H and C=O stretching bands in the IR spectrum. The broadness of the O-H stretching band is a direct consequence of this hydrogen bonding. The analysis of these spectral features can provide insights into the strength and nature of the intermolecular interactions within the crystal lattice mdpi.com.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The molecular formula of this compound is C₁₁H₇NO₄, with a monoisotopic mass of 217.037508 g/mol epa.gov.

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 217. The fragmentation of quinoline carboxylic acids typically involves the loss of small, stable molecules. For this compound, the following fragmentation pathways are expected:

Loss of a carboxyl group (-COOH) : A prominent fragment ion would be observed at m/z 172, corresponding to the loss of a carboxyl radical ([M-COOH]⁺).

Loss of carbon dioxide (CO₂) : Decarboxylation can lead to a fragment at m/z 173 ([M-CO₂]⁺˙).

Sequential losses : Further fragmentation of the m/z 172 or 173 ions can occur, such as the loss of a second carboxyl group or the elimination of HCN from the quinoline ring, a characteristic fragmentation for quinolines chempap.org.

High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion and its fragments with high accuracy acs.org.

Expected Mass Spectrometry Fragmentation for this compound

m/zProposed Fragment
217[M]⁺˙ (Molecular Ion)
173[M - CO₂]⁺˙
172[M - COOH]⁺
128[M - 2COOH]⁺˙ or [M - COOH - CO₂]⁺
101[C₇H₅N]⁺ (from further fragmentation)

High-Resolution Mass Spectrometry (HRMS)

No specific High-Resolution Mass Spectrometry (HRMS) data for this compound could be located through extensive searches of scientific databases. While the molecular formula is established as C₁₁H₇NO₄, corresponding to a monoisotopic mass of 217.0375 g/mol , experimental HRMS data that would confirm this exact mass and provide fragmentation patterns for structural verification are not publicly documented. ontosight.ai

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

Detailed experimental data regarding the electronic absorption (UV-Vis) and emission (fluorescence) spectra of this compound are not available in the reviewed literature.

Photophysical Properties and Electronic Transitions

Consequently, a discussion of the specific photophysical properties, such as absorption maxima (λmax), molar extinction coefficients (ε), fluorescence emission wavelengths, and quantum yields for this compound, cannot be provided. The nature of its electronic transitions (e.g., π→π, n→π) remains uncharacterized in published research. While quinoline derivatives are known to exhibit diverse photophysical behaviors, specific data for this dicarboxylic acid variant is absent.

X-ray Diffraction Analysis for Solid-State Structure Determination

There is no evidence of successful X-ray diffraction studies for this compound in the public domain.

Single-Crystal X-ray Diffraction

No published reports on the single-crystal X-ray diffraction analysis of this compound were found. Therefore, crucial information regarding its crystal system, space group, unit cell dimensions, and intramolecular bond lengths and angles, which would definitively establish its three-dimensional structure, is not available.

Powder X-ray Diffraction (PXRD)

Similarly, Powder X-ray Diffraction (PXRD) patterns for this compound have not been published. This data is essential for characterizing the polycrystalline solid-state form of the compound and for identifying it in bulk samples.

Iv. Computational and Theoretical Investigations of Quinoline 4,7 Dicarboxylic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic properties of molecules. nih.gov It allows for the calculation of various molecular descriptors that are crucial for understanding the stability, reactivity, and spectroscopic characteristics of Quinoline-4,7-dicarboxylic acid. nih.gov

Prior to the calculation of other properties, the geometry of this compound is optimized to find its most stable three-dimensional conformation, which corresponds to the minimum energy state on the potential energy surface. nih.gov Computational software, often using basis sets like B3LYP/6-311G(d,p), is employed for this purpose. researchgate.netarabjchem.org The optimization process ensures that all calculated properties are relevant to the most probable structure of the molecule. q-chem.com

Following geometry optimization, vibrational frequency analysis is performed. This calculation serves two main purposes: it confirms that the optimized structure is a true minimum (indicated by the absence of imaginary frequencies), and it predicts the infrared (IR) and Raman spectra of the molecule. q-chem.comiaea.org The calculated vibrational frequencies can be compared with experimental spectroscopic data to validate the computational model. researchgate.net Key vibrational modes for this compound would include the stretching and bending of the carboxylic acid O-H and C=O bonds, as well as the characteristic vibrations of the quinoline (B57606) ring system. ijera.com

Table 1: Predicted Vibrational Frequencies for Key Functional Groups of this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Carboxylic Acid O-H stretch ~3500-3000
Carboxylic Acid C=O stretch ~1750-1700
Quinoline Ring C=C/C=N stretching ~1600-1450
Carboxylic Acid C-O stretch ~1300-1200
Carboxylic Acid O-H bend ~1440-1395

Note: These are approximate values based on typical ranges for these functional groups and would be precisely calculated in a specific DFT study.

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netresearchgate.net For this compound, the distribution of HOMO and LUMO densities would indicate the likely sites for electrophilic and nucleophilic attack, respectively. nih.gov DFT calculations also allow for the determination of other electronic properties such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness, which further characterize the molecule's reactivity. nih.gov

Table 2: Calculated Electronic Properties of a Quinoline Carboxylic Acid Derivative (Illustrative)

Parameter Value (eV)
HOMO Energy -6.5
LUMO Energy -2.0
HOMO-LUMO Gap (ΔE) 4.5
Ionization Potential 6.5
Electron Affinity 2.0

Note: This table provides illustrative values for a hypothetical quinoline carboxylic acid derivative to demonstrate the type of data obtained from FMO analysis. Actual values for this compound would require specific calculations.

Molecular Dynamics Simulations for Conformational Analysis and Ligand Flexibility

While DFT provides insights into a static molecular structure, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory of their positions and velocities. mdpi.com This allows for the exploration of the molecule's conformational landscape and flexibility. nih.gov

For this compound, MD simulations can reveal the rotational freedom of the two carboxylic acid groups and how their orientations change relative to the rigid quinoline ring. This information is crucial for understanding how the molecule might adapt its shape to fit into a biological target's binding site. nih.gov The simulations can be performed in various environments, such as in a vacuum or in a solvent like water, to mimic physiological conditions. nih.gov

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein or a nucleic acid. mdpi.comnih.gov This method is instrumental in drug discovery for identifying potential biological targets for a molecule like this compound and for understanding the molecular basis of its activity. researchgate.net

Molecular docking programs use scoring functions to estimate the binding affinity between the ligand and the protein target. mdpi.com This binding affinity is often expressed as a negative value in kcal/mol, where a more negative value indicates a stronger and more favorable interaction. nih.gov By docking this compound against a panel of known protein targets, researchers can hypothesize its potential mechanism of action. For instance, quinoline carboxylic acid derivatives have been docked against targets like dihydroorotate (B8406146) dehydrogenase (DHODH) and DNA gyrase. nih.govnih.govnih.gov The predicted binding affinities can be used to rank different derivatives and prioritize them for further experimental testing. mdpi.com

Table 3: Illustrative Molecular Docking Results for a Quinoline Carboxylic Acid Derivative

Protein Target (PDB ID) Binding Affinity (kcal/mol)
Dihydroorotate Dehydrogenase (1D3G) -8.5
DNA Gyrase (5BTD) -7.9
c-Met Kinase (3LQ8) -9.2
PI3Kα (4JPS) -8.1

Note: This table presents hypothetical binding affinities to illustrate the output of a molecular docking study. The actual targets and affinities for this compound would need to be determined through specific in silico experiments.

Beyond predicting binding affinity, molecular docking provides a detailed, three-dimensional model of the ligand-protein complex. researchgate.net This model allows for the visualization of the specific intermolecular interactions that stabilize the binding, such as hydrogen bonds, salt bridges, hydrophobic interactions, and π-π stacking. researchgate.netnih.gov

For this compound, the two carboxylic acid groups are expected to be key interaction points, likely forming hydrogen bonds or salt bridges with charged or polar amino acid residues (like Arginine, Lysine, or Aspartate) in the protein's active site. nih.gov The aromatic quinoline ring can participate in π-π stacking interactions with aromatic residues such as Tyrosine, Phenylalanine, or Tryptophan. nih.gov Understanding these specific interactions is crucial for structure-activity relationship (SAR) studies and for optimizing the lead compound to enhance its potency and selectivity. elsevierpure.comacs.org The stability of these interactions identified through docking can be further validated using molecular dynamics simulations of the ligand-protein complex. mdpi.comnih.gov

Pharmacophore Modeling and Virtual Screening for Target-Oriented Design

Pharmacophore modeling and virtual screening are powerful computational tools used to identify and optimize new lead compounds in drug discovery. While specific studies focusing exclusively on this compound are not extensively documented in publicly available research, the methodologies are well-established and have been applied to closely related quinoline dicarboxylic acid scaffolds.

A notable example involves the use of a fragment-based virtual screening approach to identify the quinoline-5,8-dicarboxylic acid scaffold as a novel lead for developing inhibitors of Jumonji domain-containing protein 3 (JMJD3), a histone demethylase implicated in cancer. nih.govox.ac.uk In this type of study, a library of small molecular fragments is computationally screened against a biological target. The fragments that show promising binding characteristics are then elaborated into larger, more potent molecules.

The process typically involves these key stages:

Target Identification and Preparation: A high-resolution 3D structure of the biological target, such as an enzyme's active site, is obtained, often from crystallographic data.

Fragment Library Screening: A computational library of molecular fragments is docked into the target's binding site to predict binding affinity and mode.

Hit Identification: Fragments with favorable predicted binding energies and interactions with key residues are identified as "hits."

Fragment-to-Lead Evolution: Promising fragments are grown or merged based on the initial screening data to design larger molecules with improved potency and selectivity.

In the investigation of the quinoline-5,8-dicarboxylic acid derivative, this approach led to the identification of a compound with low micromolar inhibitory activity against JMJD3 and remarkable selectivity over seven related isoforms. nih.govox.ac.uk Molecular dynamics simulations were then used to confirm the stability of the predicted binding mode of the hit compound within the enzyme's active site. nih.gov

Virtual screening has also been employed to explore the potential of broader quinoline-based libraries against various biological targets, from viral proteins to kinases. nih.govresearcher.life These large-scale computational screenings allow researchers to rapidly assess thousands or even millions of compounds to prioritize a smaller, more manageable number for laboratory synthesis and testing.

Table 1: Example of a Virtual Screening Campaign for a Quinoline Dicarboxylic Acid Scaffold

StageDescriptionKey Finding
Approach Fragment-Based Virtual ScreeningIdentification of the quinoline-5,8-dicarboxylic acid scaffold as a promising starting point.
Target Jumonji domain-containing protein 3 (JMJD3)An epigenetic enzyme involved in cancer progression.
Lead Compound 3-(2,4-dimethoxypyrimidin-5-yl)quinoline-5,8-dicarboxylic acidShowed low micromolar inhibitory activity (IC₅₀).
Selectivity HighThe compound was highly selective for JMJD3 over seven other related histone demethylases. nih.govox.ac.uk
Validation Molecular Dynamics SimulationConfirmed the stability of the compound's interaction within the JMJD3 active site. nih.gov

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. Computational methods have become indispensable in elucidating these relationships, providing insights that guide the rational design of more potent and selective analogs.

For the quinoline carboxylic acid class of compounds, computational SAR studies have been crucial. For instance, research on 4-quinoline carboxylic acid analogs as inhibitors of dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine (B1678525) biosynthesis, has demonstrated the power of this approach. nih.gov In these studies, a known inhibitor, such as brequinar, serves as a starting point. Its co-crystal structure with the target enzyme reveals essential pharmacophore features:

The carboxylate group at the C4 position is critical, often forming a salt bridge with a positively charged residue (like Arginine) in the enzyme's active site. nih.gov

The quinoline core itself typically engages in hydrophobic interactions with nonpolar residues within a channel of the binding pocket. nih.gov

Guided by this structural information, computational models are used to design new analogs with strategically placed functional groups intended to form new, favorable interactions. For example, by analyzing the binding pocket of DHODH, researchers identified specific amino acid residues (like Threonine 63 and Tyrosine 356) that were not engaged by the initial inhibitor but were accessible for new hydrogen bond formation. nih.gov New analogs were then computationally designed and subsequently synthesized to incorporate hydrogen-bond-accepting groups at positions on the quinoline scaffold that would allow them to interact with these residues. This structure-guided design led to the discovery of new, highly potent inhibitors. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful computational technique. In a QSAR study, a series of related compounds with known biological activities are analyzed to derive a mathematical model that correlates their structural or physicochemical properties with their activity. nih.govresearchgate.net This model can then be used to predict the activity of new, unsynthesized compounds, helping to prioritize synthetic efforts. For quinoline derivatives, QSAR models have been developed to predict their activity as P-glycoprotein inhibitors, which are important in overcoming multidrug resistance in cancer. nih.gov

Table 2: Key SAR Insights for 4-Quinoline Carboxylic Acid Analogs from Computational Studies

Molecular RegionStructural FeatureImportance for ActivityComputational Insight
C4-Position Carboxylic AcidEssential for bindingForms a critical salt bridge with key active site residues (e.g., Arginine). nih.gov
Quinoline Core Aromatic Ring SystemHydrophobic anchoringOccupies a hydrophobic channel, interacting with nonpolar amino acids. nih.gov
C2-Position SubstituentsPotency and SelectivityBulky hydrophobic groups are often necessary for potent inhibition of certain enzymes.
Benzo Portion Substituents (e.g., C6, C7)Fine-tuning activityCan be modified to form additional hydrogen bonds or other interactions to enhance potency and selectivity. nih.gov

These computational approaches provide a deep, atom-level understanding of molecular recognition, enabling the targeted design of molecules with desired biological functions.

V. Coordination Chemistry and Metal Complexation with Quinoline 4,7 Dicarboxylic Acid

Quinoline-4,7-dicarboxylic Acid as a Multidentate Ligand

Quinoline (B57606) dicarboxylic acids, in their deprotonated (carboxylate) form, are versatile multidentate ligands. The presence of both a nitrogen atom within the aromatic quinoline ring system and multiple oxygen atoms on the carboxylate groups allows for several points of attachment to a metal center.

The deprotonated form of quinoline dicarboxylic acid acts as an N,O-donor ligand, engaging metal ions through the quinoline nitrogen and the carboxylate oxygen atoms. nih.gov The versatility of these ligands is demonstrated by the variety of coordination modes they can adopt. Studies on the analogous quinoline-2,4-dicarboxylate (Qdca²⁻) ligand show it can act as a bridging or bridging-chelating building block, connecting two to five different metal centers. nih.govmostwiedzy.pl This flexibility arises from the different ways the carboxylate groups can bind, including monodentate, bidentate, and bridging fashions. researchgate.net In some complexes, the ligand chelates a metal center through the neighboring nitrogen and an oxygen atom from the carboxylate group at the adjacent position, forming a stable five-membered ring. nih.gov

The structural diversity of the resulting coordination polymers can be influenced by factors like synthesis temperature, which can affect the ligand's conformation and denticity (the number of donor atoms binding to the metal). nih.govmostwiedzy.pl For example, in lanthanide complexes with quinoline-2,4-dicarboxylate, seven distinct coordination modes have been observed, primarily stemming from the different ways the carboxylate groups coordinate. nih.govmostwiedzy.pl

The positioning and orientation of the carboxylate groups on the quinoline backbone play a crucial role in determining the final structure, geometry, and nuclearity (the number of metal centers) of the resulting metal complex. The rotational freedom of the carboxylate groups relative to the plane of the quinoline ring allows them to adopt various conformations to accommodate the coordination preferences of different metal ions. nih.gov

In complexes with quinoline-2,4-dicarboxylate, the carboxylate groups can exhibit different coordination types, such as monodentate, syn-anti bidentate-bridging (μ₂-η¹:η¹), and anti-anti bidentate-bridging. nih.gov For instance, in one neodymium(III) complex, both carboxylate groups of a single ligand molecule adopt a bidentate-bridging mode but with different conformations (syn-anti and anti-anti), allowing the ligand to bind to four separate metal centers and achieve a pentadentate character. nih.gov In an europium(III) complex, one carboxylate group acts as a monodentate donor, while the other is rotated significantly from the quinoline plane. nih.gov This adaptability in carboxylate binding dictates whether the final structure is a discrete molecule, a 1D chain, a 2D layer, or a 3D framework, thereby controlling the nuclearity and dimensionality of the coordination polymer. nih.govmostwiedzy.pl

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with quinoline carboxylic acid ligands is typically achieved through solvothermal or hydrothermal methods, where the reaction is carried out in a sealed vessel under elevated temperature and pressure. nih.govacs.org Characterization of the resulting products relies on a suite of analytical techniques. Single-crystal and powder X-ray diffraction are essential for determining the precise three-dimensional structure and confirming phase purity. nih.govmostwiedzy.pl Spectroscopic methods such as Fourier-transform infrared (FT-IR) spectroscopy are used to confirm the coordination of the ligand to the metal ion, often by observing shifts in the vibrational frequencies of the carboxylate groups. nih.govmostwiedzy.pl Elemental analysis provides confirmation of the empirical formula, while thermal analysis (TG-DSC) reveals information about the complex's stability and the presence of solvent or water molecules. nih.govmostwiedzy.pl

While specific studies on transition metal complexes of this compound are limited in the search results, the broader class of quinoline-based ligands readily forms complexes with transition metals. For example, related quinoline carboxylic acid derivatives have been used to synthesize complexes with a range of metals including Mn(II), Co(II), Cd(II), Ag(I), V(IV), Cr(III), and Rh(III). mdpi.comresearchgate.net Synthesis often involves the reaction of the ligand with a suitable metal salt (e.g., chloride or acetate) in a solvent like ethanol, sometimes under reflux. The resulting complexes can feature various geometries, such as octahedral or tetrahedral, depending on the metal ion and coordination environment. researchgate.net

General Characterization of Transition Metal Complexes with Quinoline-Based Ligands
Metal Ion ExamplesTypical Synthesis MethodCommon GeometriesKey Characterization Techniques
Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II)Hydrothermal/Solvothermal, RefluxOctahedral, Tetrahedral, Square PlanarX-Ray Diffraction, FT-IR Spectroscopy, Elemental Analysis, Magnetic Susceptibility

Lanthanide ions are particularly well-suited for forming complexes with multidentate ligands like quinoline dicarboxylic acids due to their high coordination numbers and flexible coordination spheres. Hydrothermal synthesis has proven effective for creating a series of 3D coordination polymers using quinoline-2,4-dicarboxylic acid and lanthanide ions such as Nd(III), Eu(III), Tb(III), and Er(III). nih.govmostwiedzy.pl In these syntheses, the reaction temperature (e.g., 100 °C, 120 °C, 150 °C) can induce structural transformations, sometimes leading to more hydrated compounds at higher temperatures. nih.govmostwiedzy.pl The resulting complexes are crystalline and their structures can be determined with high precision, revealing complex 3D networks where the lanthanide ions are bridged by the dicarboxylate ligands. nih.gov The luminescence properties of these complexes are also a key area of characterization, with Eu(III) and Tb(III) complexes often showing visible emission, while Nd(III) and Er(III) complexes can emit in the near-infrared (NIR) range. nih.govmostwiedzy.pl

Reported Lanthanide Complexes with Quinoline-2,4-dicarboxylate (Qdca²⁻)
Complex FormulaLanthanide IonSynthesis Temp.Dimensionality
[Nd₂(Qdca)₃(H₂O)₃]Nd(III)100 °C3D
[Ln₂(Qdca)₃(H₂O)₄]·H₂ONd(III), Eu(III), Tb(III)100-150 °C3D
[Er₂(Qdca)₃(H₂O)₄]·4H₂OEr(III)120 °C3D

Formation of Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs)

The ability of quinoline dicarboxylic acids to act as multitopic linkers is fundamental to the construction of extended one-, two-, and three-dimensional networks, known as coordination polymers (CPs) or metal-organic frameworks (MOFs). nih.gov The combination of a rigid aromatic backbone and multiple carboxylate binding sites allows the ligand to bridge multiple metal centers in a highly predictable yet versatile manner. researchgate.net

The synthesis of CPs and MOFs with the quinoline-2,4-dicarboxylate ligand and lanthanide ions has resulted in robust 3D frameworks. nih.govmostwiedzy.pl In these structures, the metal ions act as nodes, and the organic ligands act as linkers that connect these nodes. For example, in the [Ln₂(Qdca)₃(H₂O)₄]·H₂O series, the ligands and metal ions assemble into complex 3D networks. nih.gov The stability of these frameworks is often dependent on the presence of coordinated water molecules; their removal can lead to the collapse of the structure. nih.govmostwiedzy.pl The specific topology and dimensionality of the network are a direct consequence of the coordination modes adopted by the ligand and the coordination geometry of the metal ion. nih.govmostwiedzy.pl This directed assembly makes quinoline dicarboxylic acids promising candidates for designing functional MOFs for applications in areas like catalysis, sorption, and luminescence. nih.gov

Hydrothermal Synthesis Routes and Temperature Dependence

Hydrothermal synthesis is a prevalent method for creating coordination polymers using N-heterocyclic polycarboxylic acids like this compound. mdpi.com This technique involves reacting the ligand with a metal salt in water or another solvent in a sealed vessel at elevated temperatures and pressures. The temperature of the reaction is a critical parameter that significantly influences the resulting crystal structure and phase of the coordination polymer. mdpi.commdpi.com

Changes in temperature can lead to different autogenous pressures within the reaction vessel, affecting the crystallization process. mdpi.com For instance, in the synthesis of lanthanide coordination polymers with a related compound, quinoline-2,4-dicarboxylic acid, different crystalline phases were obtained at temperatures of 100 °C, 120 °C, and 150 °C. mdpi.com At 100 °C, a mixture of two different crystal forms was observed for a neodymium(III) complex. mdpi.com The variation in temperature can induce transformations from one crystal phase to another, often involving rearrangement of the metal's coordination sphere and changes in the ligand's coordination modes. mdpi.com

Table 1: Influence of Temperature on Lanthanide-Quinoline-2,4-dicarboxylate Synthesis

Metal Ion Synthesis Temperature (°C) Resulting Crystal Phase(s)
Neodymium(III) 100 Mixture of Type I and Type II
Neodymium(III) 120 Phase II, transforms to Phase III upon recrystallization
Europium(III) 100 Mixture of Type II and Type III
Terbium(III) 100, 120, 150 Type II

This data is based on studies with the related quinoline-2,4-dicarboxylic acid and illustrates the principle of temperature dependence. mdpi.com

Topological Structures and Dimensionality (1D, 2D, 3D)

The coordination of this compound with metal ions can result in structures of varying dimensionality, including one-dimensional (1D) chains, two-dimensional (2D) layers, and three-dimensional (3D) frameworks. mdpi.comresearchgate.net The final dimensionality is influenced by factors such as the coordination preference of the metal ion, the reaction conditions, and the presence of other ligands. mdpi.com

Topological analysis is used to simplify and classify the complex connectivity of these coordination polymers. ucl.ac.ukwhiterose.ac.uk In this approach, metal ions or clusters are considered nodes, and the organic ligands are the linkers that connect these nodes. The resulting network can be described by a topological symbol, such as sql (square lattice) for a 2D network or dia (diamond) for a 3D framework. whiterose.ac.uknih.gov

For example, different metal ions reacting with the same ligand under varying conditions can produce frameworks with entirely different topologies. nih.gov A Cd(II) complex might form a fourfold interpenetrating 3D framework with a dia topology, while another Cd(II) complex with a different co-ligand could result in a non-interpenetrating 3D framework with a pcu topology. nih.gov A Ni(II) complex with the same primary ligand might only form a 2D network with an sql topology. nih.gov The dimensionality can range from simple 1D chains to complex 3D metal-organic frameworks (MOFs) with high porosity. mdpi.comresearchgate.net

Table 2: Examples of Dimensionality and Topology in Metal-Organic Frameworks

Dimensionality Description Common Topological Nets
1D Linear chains of alternating metal ions and ligands. mdpi.com Not typically described by complex net symbols.
2D Planar sheets or layers. researchgate.net sql (square lattice), hcb (honeycomb) researchgate.net

Role of Auxiliary Ligands in Supramolecular Assembly

The choice of an auxiliary ligand can prevent the formation of a dense, highly-coordinated structure that might otherwise form, instead directing the assembly towards a specific, desired architecture. For instance, in the synthesis of Cd(II) coordination polymers with a quinoline-based carboxylic acid, the presence or absence of an auxiliary ligand like 4,4′-bipyridine, as well as its molar ratio, leads to the formation of structurally distinct compounds. rsc.org Without the auxiliary ligand, a 1D chain might be formed, whereas its inclusion can lead to the assembly of more complex 2D or 3D networks. rsc.org These auxiliary ligands can act as pillars or spacers between layers or chains, extending the dimensionality of the structure.

The coordination chemistry of metal complexes is highly variable and depends on the nature of the central atom and the basicity, number, and arrangement of the N-donor ligands. mdpi.com The reactivity and final structure are also influenced by co-ligands and secondary interactions like hydrogen bonding. researchgate.net

Electronic and Bonding Properties of Metal-Quinoline-4,7-dicarboxylate Complexes

The electronic properties of metal complexes with this compound are determined by the interplay between the metal ion and the ligand. researchgate.net The quinoline moiety itself has characteristic electronic transitions. The electronic spectrum of a related compound, quinoline-2,4-dicarboxylic acid, shows intense absorptions around 250 nm and a broad, asymmetric absorption near 340 nm. mdpi.com These are attributed to ligand-centered π–π* and n–π* transitions. mdpi.com

Upon coordination to a metal ion, the electronic properties can be modified. The interaction between the metal d-orbitals and the ligand's molecular orbitals leads to the formation of new bonding and anti-bonding orbitals. The carboxylate groups of the ligand typically form strong electrostatic interactions (salt bridges) with positively charged metal centers. nih.gov The nitrogen atom of the quinoline ring acts as an N-donor, coordinating to the metal ion. nih.gov

The nature of the metal ion is a key factor. researchgate.net For instance, d¹⁰ metal ions like Zn(II) and Cd(II) are common in these types of complexes. researchgate.net The bonding in these complexes involves both the donation of electron density from the ligand's nitrogen and oxygen atoms to the metal ion and potential back-bonding, depending on the specific metal and its oxidation state. The resulting electronic structure influences the material's properties, such as luminescence and catalytic activity. researchgate.net For example, the photoluminescence of some Cd(II) MOFs is enhanced and red-shifted compared to the free ligand, indicating a modification of the electronic energy levels upon complexation. nih.gov

Vi. Supramolecular Chemistry and Crystal Engineering with Quinoline 4,7 Dicarboxylic Acid

Hydrogen Bonding Interactions Involving Carboxylic Acid and Quinoline (B57606) Moieties

Hydrogen bonds are the primary driving force in the assembly of supramolecular structures involving quinoline-4,7-dicarboxylic acid. The molecule's structure, featuring two carboxylic acid groups and a heterocyclic nitrogen atom, allows for a variety of strong and weak hydrogen bonding interactions that define the resulting crystal packing.

The most robust and predictable interactions are the strong hydrogen bonds involving the carboxylic acid groups and the quinoline nitrogen.

O-H···N Interactions: The acidic proton of a carboxylic acid group can form a strong hydrogen bond with the basic nitrogen atom of the quinoline ring on an adjacent molecule. In some cases, this can lead to proton transfer, forming a quinolinium carboxylate zwitterion. This interaction is fundamental in the formation of salts and cocrystals. Studies on related molecules, like quinolinium-4-carboxylate dihydrate, reveal the presence of N-H···O hydrogen bonds that, in conjunction with other interactions, generate extensive three-dimensional networks. nih.gov In the trihydrate form, these N-H···O and O-H···O bonds create a two-dimensional network. sigmaaldrich.com

O-H···O Interactions: Carboxylic acid groups readily form dimeric synthons, where two molecules are linked by a pair of O-H···O hydrogen bonds in a characteristic ring motif. This is a very common and stable arrangement in the crystal structures of carboxylic acids. Furthermore, the hydroxyl protons and carbonyl oxygens of the carboxylic acids can form hydrogen bonds with water molecules when crystallized from aqueous solutions, or with other coformers. In quinolinium-4-carboxylate dihydrate, four distinct O-H···O hydrogen bonds contribute to a 3D network structure. nih.gov

These strong hydrogen bonds create primary structural motifs, such as chains or layers, which are then organized into the final crystal lattice by weaker interactions.

Table 1: Examples of Hydrogen Bond Distances in Related Quinoline Carboxylic Acid Hydrates

Interaction TypeCompoundDonor-Acceptor Distance (Å)Reference
N-H···OQuinolinium-4-carboxylate dihydrate2.688 (2) nih.gov
O-H···OQuinolinium-4-carboxylate dihydrateup to 2.852 (3) nih.gov
N-H···OQuinolinium-4-carboxylate trihydrate2.607 (2) - 2.931 (3) sigmaaldrich.com
O-H···OQuinolinium-4-carboxylate trihydrate2.607 (2) - 2.931 (3) sigmaaldrich.com

While weaker than conventional hydrogen bonds, these interactions play a crucial role in reinforcing and stabilizing the supramolecular architecture.

C-H···π Interactions: These interactions occur when a C-H bond points towards the electron-rich π-system of a nearby quinoline ring. These are important for the three-dimensional packing of aromatic molecules. In studies of zinc complexes with quinoline-2,3-dicarboxylic acid, C-H···π interactions were found to contribute to the assembly of 3D supramolecular networks. rsc.org

π-Stacking Interactions in Crystal Packing

The planar aromatic system of the quinoline ring is prone to π-stacking interactions, which are a significant cohesive force in the crystal packing of aromatic compounds. These interactions arise from the electrostatic and van der Waals forces between the delocalized π-electrons of adjacent rings.

In the context of this compound, π-stacking typically occurs between the quinoline rings of molecules arranged in layers or columns. These interactions can be face-to-face or offset (face-to-sheath). For instance, in related 4-alkoxy-7-chloro-quinolines, π–π interactions between the quinoline ring systems are consistently observed. nih.gov In a mercury(II) complex of a quinoline derivative, intermolecular face-to-face π–π stacking was observed with a centroid-centroid separation of 3.563 (9) Å, linking the complex molecules into a larger assembly. researchgate.net Theoretical studies confirm that dispersive forces are often the decisive factor in the intermolecular interactions of quinolone derivatives, highlighting the importance of stacking. mdpi.comrsc.org These interactions, along with hydrogen bonds, are critical in assembling mononuclear units into 3-D networks. rsc.org

Cocrystal and Salt Formation with this compound

The presence of both acidic (carboxylic) and basic (quinoline nitrogen) functional groups makes this compound an excellent candidate for forming multi-component crystalline solids, such as cocrystals and salts. The distinction depends on whether a proton is transferred from the acid to the base.

Salts are formed when a proton is fully transferred from the carboxylic acid to the quinoline nitrogen, creating a quinolinium cation and a carboxylate anion. These ionic components are then held together primarily by strong charge-assisted hydrogen bonds and electrostatic forces.

Cocrystals are formed when the components (the dicarboxylic acid and a coformer) are linked by neutral hydrogen bonds without proton transfer.

The formation of either a salt or a cocrystal can be predicted by the difference in pKa values between the carboxylic acid group and the conjugate acid of the basic coformer (or the quinoline nitrogen itself). A large pKa difference generally favors salt formation.

Coformers are selected to introduce specific intermolecular interactions that guide the assembly of a desired supramolecular architecture. For a dicarboxylic acid like this compound, coformers are typically molecules with complementary hydrogen bonding sites, such as pyridines, amides, or other carboxylic acids. mdpi.com

The strategic use of coformers allows for:

Modifying Physicochemical Properties: The formation of cocrystals or salts can alter properties like solubility, stability, and melting point without changing the covalent structure of the parent molecule.

Creating Novel Architectures: Coformers can bridge molecules of this compound in ways not possible in the pure crystal, leading to new network topologies. For example, studies on fluoroquinolones cocrystallized with other dicarboxylic acids show the formation of robust heterosynthons between the protonated amine and deprotonated carboxyl groups. acs.org

Hierarchical Control: A coformer can establish a primary, strong interaction (e.g., an O-H···N bond with a pyridine-based coformer), which then directs the subsequent, weaker interactions that finalize the crystal packing. mdpi.com

The synthesis of cocrystals and salts is often achieved through methods like solution crystallization, solid-state grinding, or solvent-assisted grinding.

Information on the Supramolecular Chemistry of this compound is Not Available

Following a comprehensive search of available resources, no specific information could be found regarding the supramolecular chemistry, crystal engineering, synthon competition, or hierarchical self-assembly of the chemical compound This compound .

The investigation included targeted searches for data pertaining to the following outline points:

Hierarchical Self-Assembly and Supramolecular Synthonsof this compound

While general information exists for the broader class of quinoline carboxylic acids and their derivatives, literature detailing the specific crystal engineering and self-assembly behavior of the 4,7-dicarboxylic acid isomer was not accessible. The provided reference indicators (,,,) suggest that research may exist in specialized journals or databases not covered by the performed search. Therefore, the requested article focusing on these specific aspects of this compound cannot be generated at this time.

Vii. Research Applications in Materials Science and Technology for Quinoline 4,7 Dicarboxylic Acid

Development of Advanced Functional Materials

The intrinsic properties of the quinoline (B57606) nucleus, combined with the reactive carboxylic acid functionalities, make quinoline-4,7-dicarboxylic acid a valuable precursor for creating advanced functional materials. These materials often exhibit tailored electronic, optical, and chemical properties. The rigid and aromatic nature of the quinoline unit contributes to the thermal and chemical stability of the resulting materials, a crucial aspect for long-term performance in various applications.

Researchers have explored the derivatization of quinoline carboxylic acids to synthesize novel compounds with enhanced functionalities. For instance, the modification of the carboxylic acid groups can lead to the formation of esters and amides, which can then be incorporated into larger molecular architectures. This strategic functionalization allows for the fine-tuning of the material's properties to suit specific technological needs.

Optical and Sensing Properties

This compound and its derivatives have demonstrated significant potential in the fields of optics and chemical sensing, largely due to their inherent photophysical characteristics.

Photoluminescence and Emission Characteristics

The quinoline ring system is inherently fluorescent, and the substitution pattern on the ring, including the placement of carboxylic acid groups, can significantly influence its photoluminescent properties. The emission characteristics, such as wavelength and quantum yield, can be modulated by altering the electronic nature of the substituents. This tunability is a key advantage in designing materials for specific optical applications. For example, quinoline derivatives have been investigated for their use as fluorophores in various analytical techniques.

Chemosensor Development for Ion Detection

The presence of nitrogen and oxygen atoms in this compound provides effective coordination sites for metal ions. This has led to the development of chemosensors for the detection of various ions. Upon binding with a specific ion, the electronic structure of the quinoline derivative can be perturbed, leading to a discernible change in its optical properties, such as a "turn-on" or "turn-off" of fluorescence, or a colorimetric shift. This principle has been successfully applied in creating selective and sensitive sensors for environmentally and biologically important ions like zinc. nih.gov For example, a novel fluorescence chemosensor based on a quinoline derivative demonstrated high sensitivity and selectivity for Zn(II) in aqueous media, with a detection limit well below the World Health Organization's standard for drinking water. nih.gov

Integration into Polymers and Nanocomposites

The dicarboxylic acid functionality of this compound allows it to act as a monomer in polymerization reactions. By reacting with appropriate co-monomers, it can be integrated into the backbone of polymers, imparting the desirable properties of the quinoline unit, such as thermal stability and fluorescence, to the resulting polymeric material.

Furthermore, these quinoline-based polymers can be used to create nanocomposites. The incorporation of nanoparticles into a quinoline-containing polymer matrix can lead to materials with synergistic properties, combining the processability and flexibility of the polymer with the unique optical, electronic, or catalytic properties of the nanoparticles.

Organic Light-Emitting Diode (OLED) Ligands and Materials

In the field of organic electronics, quinoline derivatives have been extensively studied for their application in Organic Light-Emitting Diodes (OLEDs). The quinoline core can serve as an electron-transporting and emitting layer in OLED devices. The ability to modify the quinoline structure allows for the tuning of the emission color, leading to the development of materials for full-color displays. For instance, a blue-emitting quinoline-based material, 8,8'-dimethoxy-5,5'-bisquinoline (DMeOBQ), has shown promise with bright blue emission and a low turn-on voltage in an OLED device. researchgate.net

Framework Materials (MOFs, COFs) as this compound Building Blocks

The rigid structure and the presence of two carboxylic acid groups make this compound an excellent building block, or "linker," for the construction of porous crystalline materials known as Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs).

In MOFs, the carboxylate groups of the deprotonated this compound coordinate with metal ions or clusters to form a three-dimensional network with well-defined pores. These materials have exceptionally high surface areas and tunable pore sizes, making them suitable for applications in gas storage, separation, and catalysis.

Viii. Catalysis Research Applications of Quinoline 4,7 Dicarboxylic Acid Derivatives

Role as Ligands in Homogeneous Catalytic Systems

In homogeneous catalysis, a catalyst exists in the same phase as the reactants, typically in a liquid solution. The design of such catalysts often involves a central metal atom coordinated to one or more organic molecules known as ligands. These ligands are crucial as they can modify the metal center's electronic properties, steric environment, and solubility, thereby tuning its catalytic activity and selectivity.

Quinoline-based molecules, featuring a nitrogen atom within an aromatic system, are effective coordinating agents for a variety of transition metals. The incorporation of carboxylic acid groups, such as in quinoline-4,7-dicarboxylic acid, introduces additional coordination sites (the carboxylate groups). This bifunctionality allows these molecules to act as chelating ligands, binding to a metal center through both the quinoline (B57606) nitrogen and a carboxylate oxygen, or as bridging ligands that can link multiple metal centers together to form multinuclear complexes.

Furthermore, the quinoline scaffold itself possesses inherent electronic and photophysical properties that can be exploited in catalyst design. For instance, quinoline derivatives have been investigated as photoactive ligands in metallaphotoredox catalysis. acs.org In these systems, the ligand can absorb light energy and participate in electron transfer processes, working in concert with the metal center to drive chemical reactions. acs.org While specific examples employing this compound are scarce, the fundamental principles suggest its potential for creating novel, soluble metal complexes for various catalytic transformations. The dicarboxylic acid functionality could enhance the stability and structural diversity of such catalytic complexes.

Heterogeneous Catalysis and Photocatalytic Activity

Heterogeneous catalysts operate in a different phase from the reactants, offering advantages in catalyst separation and reusability. Quinoline dicarboxylic acid derivatives are particularly well-suited for constructing solid-state catalysts, most notably Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).

Metal-Organic Frameworks (MOFs)

MOFs are crystalline, porous materials constructed from metal ions or clusters (nodes) connected by organic molecules (linkers). The dicarboxylic acid functionality is ideal for this purpose, as each carboxylate group can bind to a metal node, extending the structure in multiple dimensions. The specific geometry of the linker dictates the topology and pore structure of the resulting framework.

Research on isomers like quinoline-2,6-dicarboxylic acid (H₂QDA) demonstrates this principle effectively. This linker has been used to synthesize highly stable, three-dimensional MOFs with zinc and zirconium.

Zn(II)-MOF: A 3D zinc-organic framework, formulated as [Zn(QDA)]·0.5H₂O·0.7DMF, was synthesized using quinoline-2,6-dicarboxylic acid under solvothermal conditions. nih.gov The resulting material exhibits a stable porous structure with Zn(II) ions in a distorted square pyramidal geometry. nih.gov

Zr(IV)-MOF: A zirconium-based MOF was also synthesized using the same H₂QDA linker. rsc.org Zirconium MOFs are known for their exceptional chemical and thermal stability, making them robust platforms for catalysis.

Although these specific MOFs were primarily evaluated for fluorescent sensing applications, their structural attributes—high surface area, defined porosity, and chemical stability—are hallmarks of effective heterogeneous catalysts. nih.govrsc.org The pores can host reactant molecules, and the metal nodes or the functional quinoline linkers can serve as active catalytic sites.

Table 1: Examples of MOFs constructed using Quinoline Dicarboxylic Acid Isomers
Framework NameMetal IonLinkerKey PropertiesReported Application
[Zn(QDA)]·0.5H₂O·0.7DMFZn(II)Quinoline-2,6-dicarboxylic acid3D framework, stable up to 380 °C, stable in water and various acidic/basic solutions. nih.govFluorescent sensing of Fe(III) ions. nih.gov
Zr-QDA MOFZr(IV)Quinoline-2,6-dicarboxylic acidLuminescent, high stability. rsc.orgUltrasensitive recognition of 4-nitrophenol and Fe(III) ions. rsc.org

Covalent Organic Frameworks (COFs) and Photocatalysis

Similarly, the principles of framework construction can be applied to create COFs, which are built entirely from light elements linked by strong covalent bonds. Research has demonstrated the synthesis of stable COFs using linkers that generate a 4-carboxyl-quinoline moiety within the framework via a Doebner reaction. researchgate.net These materials exhibit high chemical stability, even in harsh acidic or basic conditions, a critical feature for long-term catalytic use. researchgate.net

In the realm of photocatalysis, the quinoline core is a chromophore that can absorb UV or visible light. When incorporated into a solid-state framework like a MOF or COF, this property could be harnessed to create heterogeneous photocatalysts. The organized structure of the framework can facilitate efficient charge separation and transport, enhancing photocatalytic efficiency for applications like organic pollutant degradation or green synthesis. mdpi.com

Catalyst Design and Performance Evaluation

The design of catalysts based on this compound and its derivatives hinges on leveraging its distinct molecular features.

Catalyst Design Principles:

Bifunctional Linking: The two carboxylic acid groups, positioned at the 4- and 7-positions, provide specific directional vectors for constructing porous materials. This geometry is crucial in determining the resulting framework's topology, pore size, and shape, which in turn influences substrate selectivity.

Structural Rigidity and Functionality: The rigid, planar quinoline unit ensures the formation of well-defined, robust frameworks and prevents pore collapse after solvent removal. The nitrogen atom in the quinoline ring can act as a Lewis base site, potentially participating directly in catalytic cycles or serving as a grafting site for other active species.

Tunable Properties: The quinoline core can be chemically modified with other functional groups to fine-tune the electronic properties, hydrophilicity/hydrophobicity, and light-absorbing characteristics of the final catalyst.

Performance Evaluation: The performance of a catalyst is assessed by several key metrics. For heterogeneous catalysts derived from quinoline dicarboxylic acids, evaluation would focus on:

Activity: Measured by the rate of reaction, often expressed as turnover number (TON) or turnover frequency (TOF).

Selectivity: The ability of the catalyst to produce the desired product over other possible side products. The well-defined pores of MOFs and COFs can impart shape selectivity.

Stability and Reusability: A critical factor for practical applications. The stability of related quinoline-based MOFs and COFs has been demonstrated by their resistance to high temperatures and various chemical environments. nih.govresearchgate.net Catalyst performance should be maintained over multiple reaction cycles with minimal leaching of the active components. For instance, studies on catalysts for quinoline synthesis often report on their reusability, with some maintaining high efficiency for six or more cycles. researchgate.net

Ix. Environmental Research Perspectives on Quinoline 4,7 Dicarboxylic Acid

Role in Pollutant Degradation Pathways and Mechanisms

There is no specific information available in the search results regarding the degradation pathways or mechanisms of Quinoline-4,7-dicarboxylic acid. Research has focused on other quinoline (B57606) derivatives. For instance, the degradation of quinoline often proceeds through pathways like the 8-hydroxycoumarin (B196171) pathway, involving various microorganisms such as Comamonas and Rhodococcus. researchgate.netdtu.dkresearchgate.net Similarly, the degradation of quinoline-4-carboxylic acid by bacteria like Microbacterium sp. has been studied, identifying metabolites such as 2-oxo-1,2-dihydro-quinoline-4-carboxylic acid. nih.govoup.com However, these pathways are specific to those compounds and cannot be attributed to this compound without direct evidence.

Impact on Ecosystems and Strategies for Environmental Mitigation

No studies detailing the specific impact of this compound on ecosystems were found. Consequently, there is no information on environmental mitigation strategies tailored to this particular compound. The environmental impact of the parent compound, quinoline, is recognized, and it is known to be a pollutant in water and soil from industrial activities. researchgate.netepa.gov However, the ecological effects and potential remediation approaches for the dicarboxylic acid derivative remain uninvestigated in the available literature.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Quinoline-4,7-dicarboxylic acid, and how can researchers optimize yield?

  • Methodological Answer : Synthesis typically involves cyclization of substituted anilines with dicarboxylic precursors under acidic conditions. For example, saponification of ester derivatives (e.g., ethyl quinoline carboxylates) using 5M KOH at 100°C followed by decarboxylation in quinoline at reflux can yield the target compound. Optimization requires controlling reaction time, temperature, and stoichiometry, with purity verified via HPLC (>95%) .

Q. How can researchers purify this compound to achieve high purity (>98%) for experimental use?

  • Methodological Answer : Recrystallization from ethanol-water mixtures or column chromatography (silica gel, eluent: CHCl₃/MeOH 9:1) effectively removes impurities. Purity is confirmed by melting point analysis (reported range: 250–255°C decomp.) and NMR spectroscopy (¹H NMR in DMSO-d₆: δ 8.5–9.0 ppm for aromatic protons) .

Q. What spectroscopic techniques are optimal for characterizing this compound’s structure?

  • Methodological Answer :

  • ¹³C NMR : Identifies carboxylate carbons (δ 165–170 ppm) and aromatic backbone.
  • FT-IR : Confirms carboxylic O-H stretches (2500–3300 cm⁻¹) and C=O vibrations (1680–1720 cm⁻¹).
  • X-ray crystallography : Resolves crystallographic disorder in the quinoline ring system, critical for MOF applications .

Q. How does the solubility profile of this compound influence its application in aqueous vs. non-aqueous systems?

  • Methodological Answer : The compound exhibits limited aqueous solubility (<0.1 mg/mL at 25°C) but dissolves in polar aprotic solvents (DMSO, DMF). For biological studies, pre-dissolution in DMSO followed by dilution in buffered solutions (pH 7.4) is recommended. In non-aqueous MOF synthesis, DMF/EtOH mixtures are preferred .

Advanced Research Questions

Q. How does this compound function as a ligand in metal-organic frameworks (MOFs) for selective gas adsorption?

  • Methodological Answer : The dicarboxylate groups chelate metal nodes (e.g., Zn²⁺, Cu²⁺), forming porous frameworks with tunable pore sizes (5–15 Å). Gas adsorption isotherms (e.g., CO₂ at 273 K) reveal selectivity driven by quadrupole interactions and pore geometry. Surface areas up to 1200 m²/g have been reported for Zn-based MOFs .

Q. What strategies mitigate crystallographic disorder in MOFs incorporating this compound?

  • Methodological Answer : Disorder arises from rotational flexibility of the quinoline ring. Strategies include:

  • Solvothermal synthesis : Slow crystallization in DMF/EtOH at 85°C improves lattice alignment.
  • Post-synthetic annealing : Heating to 150°C under vacuum stabilizes the framework.
  • Single-crystal XRD : Monitors lattice parameters (e.g., unit cell volume < 2000 ų) to validate structural integrity .

Q. How can computational modeling predict the coordination behavior of this compound with transition metals?

  • Methodological Answer : Density Functional Theory (DFT) simulations calculate binding energies (ΔE ~ −150 kJ/mol for Cu²⁺) and optimize metal-ligand bond lengths (1.9–2.1 Å). Molecular dynamics (MD) models further predict stability in solvent environments (e.g., DMF) .

Q. What experimental evidence exists for the dual acidic behavior of this compound in non-aqueous media?

  • Methodological Answer : Potentiometric titration in DMSO reveals two pKa values (pKa1 ≈ 2.8, pKa2 ≈ 4.5), corresponding to sequential deprotonation of the 4- and 7-carboxylic groups. IR spectroscopy tracks O-H band loss upon deprotonation, confirming stepwise acid dissociation .

Contradictions and Resolutions

  • Synthesis Yield Variability : Conflicting reports on yields (40–70%) stem from differences in decarboxylation conditions. Standardizing reflux duration (≥8 hrs) and using anhydrous quinoline improves reproducibility .
  • MOF Stability : Discrepancies in hydrothermal stability (50–150°C) correlate with metal-node selection. Zn-based MOFs exhibit superior stability vs. Cu analogs .

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